5-(4-氯苯基)-N-环丙基-1-(2,5-二氯苯基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

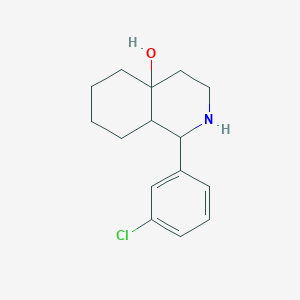

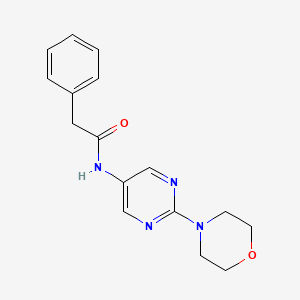

The compound "5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide" is a derivative of the 1H-pyrazole-3-carboxamide family, which is known for its diverse biological activities and potential in drug development. The pyrazole nucleus is a common scaffold in medicinal chemistry, often modified to enhance biological activity or selectivity for certain receptors.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be achieved with good yield through the reaction with amines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide 5 from the acid chloride 3 and 2,3-diaminopyridine . This method could potentially be adapted for the synthesis of the compound by using appropriate chlorophenyl and cyclopropyl amines for the functionalization.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques, including MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . These techniques can provide detailed information about the geometry and electronic structure of the compound. For instance, DFT calculations can be used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including transamidation and specification, which allow for the modification of the pyrazole scaffold and the introduction of different functional groups . These reactions are crucial for the rational design of new compounds with desired biological activities and can be used to fine-tune the properties of the compound "5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their potential application as drugs. The affinity of these compounds for biological receptors can be assessed through binding studies, as seen with the cannabinoid receptors hCB1 and hCB2 . Molecular modeling studies can further elucidate the interactions between the compound and the receptor, providing insights into the compound's mode of action and guiding the design of more potent and selective analogs .

科学研究应用

抗肥胖活性

5-(4-氯苯基)-1-(2,5-二氯苯基)-1H-吡唑-3-甲酰胺及其类似物在体内已显示出显着的抗肥胖活性。这些化合物,特别是双硫酸盐形式,表现出 CB1 拮抗活性,导致动物模型中食欲抑制和体重减轻。分子建模研究表明,这些化合物与 CB1 受体的相互作用与已知的 CB1 拮抗剂相似 (Srivastava 等人,2007 年)。

抗肿瘤活性

研究探索了某些 5-(4-氯苯基)-N,N-二甲基-7-(三氟甲基)吡唑并嘧啶-3-甲酰胺衍生物的合成及其抗肿瘤活性。由乙酰乙酸乙酯和 4-氯苯乙酮合成的新型化合物已显示出有希望的抗肿瘤活性,并通过各种实验室分析得到证实 (Xin,2012 年)。

抗菌活性

新型 1,5-二芳基吡唑衍生物,包括具有 5-(4-氯苯基) 组分的衍生物,已显示出显着的抗菌活性。这些化合物已针对大肠杆菌和金黄色葡萄球菌等各种细菌菌株进行了测试,表现出良好的抗菌和抗真菌特性 (Ragavan 等人,2010 年)。

抗惊厥活性

对源自查耳酮的 2-吡唑啉的研究,包括具有 5-(4-氯苯基) 和 1-(2,5-二氯苯基) 基团的研究,已显示出抗惊厥活性。这些化合物可有效减少动物模型中的癫痫发作,突出了其在治疗惊厥中的潜在治疗价值 (Beyhan 等人,2017 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl3N3O/c20-12-3-1-11(2-4-12)17-10-16(19(26)23-14-6-7-14)24-25(17)18-9-13(21)5-8-15(18)22/h1-5,8-10,14H,6-7H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBPDEVCDXWDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)